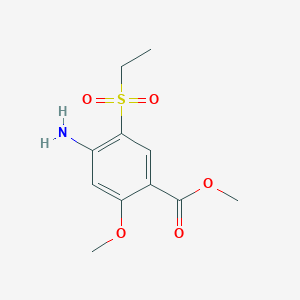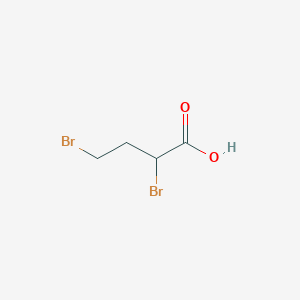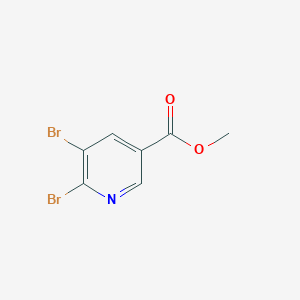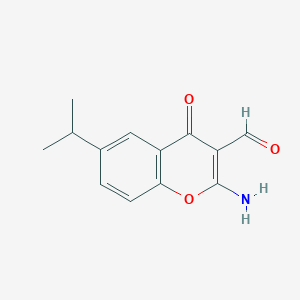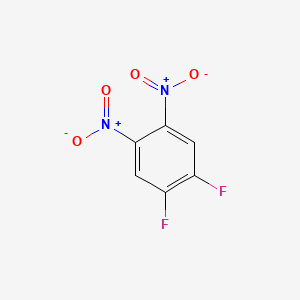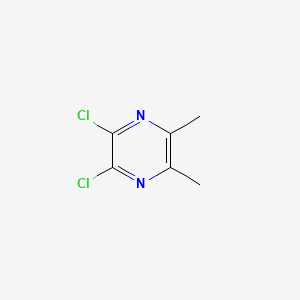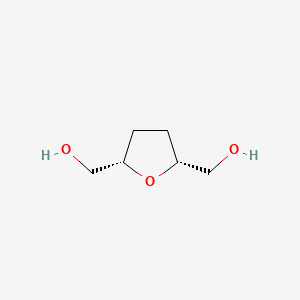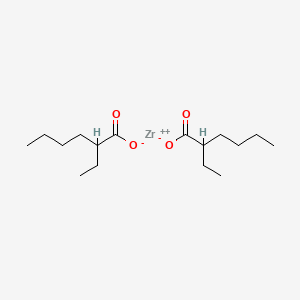
Hexansäure, 2-Ethyl-, Zirkoniumsalz
Übersicht
Beschreibung
Zirconium(IV) 2-ethylhexanoate, also known as Zirconium tetra(2-ethylhexanoate) or Zirconium octoate, is a metal organic compound . It is used as a precursor of zirconium for solution deposition and chemical vapor deposition of thin films containing zirconium .
Synthesis Analysis
Zirconium 2-ethylhexanoate is a metal organic precursor of zirconium for solution deposition and chemical vapor deposition of thin films containing zirconium . It is used in the synthesis of zirconium oxide thin films and yttria stabilized zirconia films for solid oxide fuel cells .Molecular Structure Analysis
The molecular formula of Zirconium(IV) 2-ethylhexanoate is C32H60O8Zr . The InChI key is OFYFURKXMHQOGG-UHFFFAOYSA-J .Chemical Reactions Analysis
Zirconium(IV) 2-ethylhexanoate acts as a catalyst in various chemical reactions . It is an effective catalyst for esterification, transesterification, and polymerization reactions .Physical And Chemical Properties Analysis
Zirconium(IV) 2-ethylhexanoate is a viscous amber liquid . It has a density of 0.870 g/mL and a boiling point of 228 °C . It is soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Katalysator in chemischen Reaktionen
Eine der einzigartigen Eigenschaften von Zirkonium Bis(2-Ethylhexanoat) ist seine Fähigkeit, als Katalysator in verschiedenen chemischen Reaktionen zu wirken. Es ist ein effektiver Katalysator für Veresterungs-, Umesterungs- und Polymerisationsreaktionen .
Vernetzer für Polymere
Diese Verbindung wird als Vernetzer für Polyolefine und andere Polymere verwendet, wodurch ihre Eigenschaften für verschiedene industrielle Anwendungen verbessert werden .
Vorläufer für Dünnschichtdeposition
Zirkonium 2-Ethylhexanoat dient als metallorganischer Vorläufer von Zirkonium für die Lösungsdeposition und chemische Gasphasenabscheidung (CVD) von Dünnschichten, die Zirkonium enthalten .
Herstellung von Zirkonoxid-Dünnschichten
Es wird speziell bei der Herstellung von Zirkonoxid-Dünnschichten verwendet, die Anwendungen in verschiedenen High-Tech-Industrien finden .
Yttriumstabilisierte Zirkoniumoxid-Filme für Brennstoffzellen
Die Verbindung wird zur Herstellung von yttriumstabilisierten Zirkoniumoxid-Filmen für Festoxidbrennstoffzellen (SOFCs) verwendet, bei denen es sich um eine Art Brennstoffzelle handelt, die durch die elektrochemische Kombination von Sauerstoff und einem Brennstoff Strom erzeugt .
Lösliche Zirkoniumquelle in organischen Lösungsmitteln
Als metallorganische Verbindung ist es in organischen Lösungsmitteln löslich, was es in Anwendungen nützlich macht, die eine lösliche Zirkoniumquelle erfordern .
Klebstoff- und Dichtstoffanwendungen
Zirkonium 2-Ethylhexanoat wird für seine Qualität und Konsistenz in industriellen Anwendungen geschätzt, insbesondere bei der Herstellung von Klebstoffen und Dichtstoffen .
Wirkmechanismus
Target of Action
Hexanoic acid, 2-ethyl-, zirconium salt, also known as 2-Ethylhexanoate;zirconium(2+), primarily targets the formation of thin films containing zirconium, especially zirconium oxide thin films . It is widely used as a metal organic precursor of zirconium .
Mode of Action
The compound 2-Ethylhexanoate;zirconium(2+) interacts with its targets by acting as a catalyst in the solution deposition and chemical vapor deposition processes . These processes result in the formation of thin films containing zirconium, particularly zirconium oxide thin films .
Biochemical Pathways
The biochemical pathways affected by 2-Ethylhexanoate;zirconium(2+) are primarily related to the formation and deposition of zirconium-containing thin films . The downstream effects of these pathways include the creation of yttria-stabilized zirconia films, which are used in solid oxide fuel cells .
Result of Action
The molecular and cellular effects of 2-Ethylhexanoate;zirconium(2+) action primarily involve the formation of zirconium oxide thin films . These films are crucial in various applications, including the production of solid oxide fuel cells .
Action Environment
The action, efficacy, and stability of 2-Ethylhexanoate;zirconium(2+) can be influenced by various environmental factors. For instance, the conditions under which solution deposition and chemical vapor deposition processes are carried out can significantly impact the quality and properties of the resulting zirconium oxide thin films .
Safety and Hazards
Zirconium(IV) 2-ethylhexanoate is classified as a reproductive toxin, Category 2 . It is a flammable liquid and vapour, and it can cause skin irritation and serious eye irritation . Safety precautions include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with skin and eyes .
Zukünftige Richtungen
Zirconium(IV) 2-ethylhexanoate is used as a metal organic precursor of zirconium for solution deposition and chemical vapor deposition of thin films containing zirconium . It is especially used in the synthesis of zirconium oxide thin films and yttria stabilized zirconia films for solid oxide fuel cells .
Biochemische Analyse
Biochemical Properties
2-Ethylhexanoate;zirconium(2+) plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a catalyst in polymerization reactions and oxidation processes. It interacts with various biomolecules, including enzymes that facilitate these reactions. The nature of these interactions often involves the coordination of zirconium ions with the active sites of enzymes, thereby influencing their catalytic activity .
Cellular Effects
The effects of 2-Ethylhexanoate;zirconium(2+) on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause irritation to the respiratory tract and skin upon exposure . Additionally, its role as a catalyst in biochemical reactions can lead to changes in cellular metabolism, affecting the overall function of the cells .
Molecular Mechanism
At the molecular level, 2-Ethylhexanoate;zirconium(2+) exerts its effects through binding interactions with biomolecules. The zirconium ions in the compound can coordinate with the active sites of enzymes, leading to either inhibition or activation of these enzymes. This coordination can result in changes in gene expression and alterations in cellular processes. The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethylhexanoate;zirconium(2+) can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Ethylhexanoate;zirconium(2+) in animal models vary with different dosages. At lower doses, the compound may not exhibit significant adverse effects. At higher doses, it has been observed to cause toxic effects, including reproductive toxicity. These threshold effects highlight the importance of dosage control in experimental settings .
Metabolic Pathways
2-Ethylhexanoate;zirconium(2+) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells. Its role as a catalyst in oxidation reactions is particularly noteworthy in this context .
Transport and Distribution
The transport and distribution of 2-Ethylhexanoate;zirconium(2+) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
2-Ethylhexanoate;zirconium(2+) exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it interacts with biomolecules within these compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylhexanoate;zirconium(2+) can be achieved through the reaction of zirconium(IV) oxide with 2-Ethylhexanoic acid in the presence of a solvent and a catalyst.", "Starting Materials": [ "Zirconium(IV) oxide", "2-Ethylhexanoic acid", "Solvent (e.g. toluene)", "Catalyst (e.g. p-toluenesulfonic acid)" ], "Reaction": [ "Add zirconium(IV) oxide to the solvent and heat to reflux", "Slowly add 2-Ethylhexanoic acid to the mixture while stirring", "Add the catalyst to the mixture and continue stirring for several hours", "Allow the mixture to cool and filter off any solid impurities", "Evaporate the solvent to obtain the desired product" ] } | |
CAS-Nummer |
22464-99-9 |
Molekularformel |
C8H16O2Zr |
Molekulargewicht |
235.44 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;zirconium |
InChI |
InChI=1S/C8H16O2.Zr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
HBHXRPHNNKAWQL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+2] |
Kanonische SMILES |
CCCCC(CC)C(=O)O.[Zr] |
Verwandte CAS-Nummern |
22464-99-9 2233-42-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



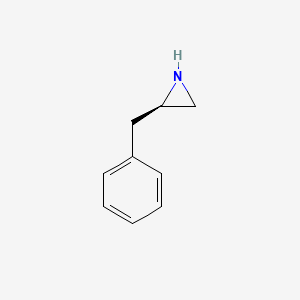

![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)

![4-Chlorothieno[3,2-c]pyridine](/img/structure/B1590513.png)
